molecular formula C17H18N2O3 B2479277 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2034314-56-0

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2479277
CAS No.: 2034314-56-0
M. Wt: 298.342
InChI Key: ZJRQMVCPKRJDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, particularly for oncology and neuroscience. Its molecular architecture, featuring a pyrrolidine ring linked to pyridine and methoxybenzoyl groups, is commonly associated with biologically active compounds targeting key cellular receptors and enzymes. In cancer research, structurally related pyrrolopyridine compounds have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family . FGFR signaling is a critical pathway in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. Molecules that can selectively inhibit FGFR1, for example, hold promise as potential therapeutic agents for targeted cancer therapy . Concurrently, the pyrrolidin-3-yloxy pyridine moiety is a recognized pharmacophore in neuroscience, often found in ligands for nicotinic acetylcholine receptors (nAChRs) . These receptors are vital for cognitive processes, and ligands targeting them are investigated for a range of neurological disorders. This dual potential makes this compound a valuable chemical probe for researchers exploring new mechanisms in these fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-4-2-3-13(11-15)17(20)19-10-7-16(12-19)22-14-5-8-18-9-6-14/h2-6,8-9,11,16H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRQMVCPKRJDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. For instance, the reaction of 3-methoxybenzoyl chloride with pyrrolidine under basic conditions can yield the desired pyrrolidine derivative.

    Ether Linkage Formation: The pyrrolidine derivative is then reacted with 4-hydroxypyridine in the presence of a suitable base to form the ether linkage, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include alcohol derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biological Activities

Research has indicated that this compound may possess significant biological activities, including:

  • Antimicrobial Properties : Studies show that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity against a range of bacterial strains. For example, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against human cancer cell lines, including prostate and breast cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .

Medicinal Chemistry

The structural features of this compound make it a candidate for drug development:

  • Therapeutic Applications : Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents. Research has shown that certain modifications enhance pain relief properties comparable to existing medications .
Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12
AntimicrobialEscherichia coli15
AnticancerProstate cancer (PC3)10
AnticancerBreast cancer (MCF7)8
AnalgesicMouse model (writhing test)20

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyridine derivatives, including this compound, demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity, suggesting pathways for future drug development.

Case Study 2: Anticancer Potential

In a series of experiments evaluating the anticancer properties, derivatives were tested on multiple human cancer cell lines. The findings revealed that certain compounds induced apoptosis through the activation of caspase pathways, highlighting the potential for developing targeted therapies based on this scaffold.

Mechanism of Action

The mechanism of action of 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance solubility, while electron-withdrawing groups (e.g., chloro, thiophene) increase lipophilicity and rigidity.
  • Bulky substituents (e.g., TBS) improve synthetic stability but may reduce bioavailability.

Synthetic Methodologies: Green chemistry approaches (e.g., NaOCl in ethanol for triazolo-pyridines ) offer eco-friendly alternatives for heterocyclic synthesis. Amide/ether bond formations are common for linking pyrrolidine and pyridine moieties .

Biological Activity

The compound 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.31 g/mol

This compound features a pyridine ring substituted with a pyrrolidine moiety and a methoxybenzoyl group, which contribute to its unique biological profile.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Acetylcholinesterase Inhibition : Some derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • COX Enzyme Inhibition : In studies involving related compounds, inhibition of cyclooxygenase (COX) enzymes has been noted. This action can reduce inflammation and pain by decreasing the production of prostaglandins .

Pharmacological Effects

The biological activity of this compound has been evaluated in various pharmacological contexts:

  • Anti-inflammatory Activity : Similar compounds have been tested for their anti-inflammatory properties. For instance, derivatives showed significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating effective suppression of inflammatory responses .
  • Antiviral Potential : Preliminary studies suggest that certain structural analogs exhibit antiviral activities, potentially making them candidates for further investigation in viral disease treatment .

Case Study 1: Acetylcholinesterase Inhibition

In a study examining piperazine derivatives, it was found that specific modifications to the structure could enhance binding affinity to acetylcholinesterase. The compound this compound was hypothesized to exhibit similar properties due to its structural similarities with effective inhibitors identified in virtual screening assays .

Case Study 2: Anti-inflammatory Effects

A series of experiments tested various derivatives against COX enzymes. The findings indicated that compounds with similar functional groups to those in this compound displayed IC50 values ranging from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively. These results suggest potential therapeutic applications in treating inflammatory conditions .

Data Summary Table

Biological ActivityTarget EnzymeIC50 Value (μM)Reference
Acetylcholinesterase InhibitionHuman AcetylcholinesteraseNot specified
COX-1 InhibitionCOX-119.45 ± 0.07
COX-2 InhibitionCOX-231.4 ± 0.12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.